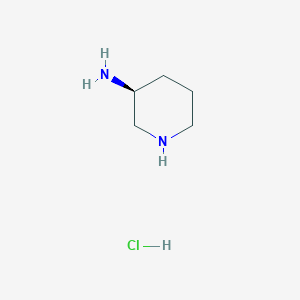(R)-Piperidin-3-amine hydrochloride
CAS No.:
Cat. No.: VC3240910
Molecular Formula: C5H13ClN2
Molecular Weight: 136.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H13ClN2 |
|---|---|
| Molecular Weight | 136.62 g/mol |
| IUPAC Name | (3S)-piperidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H/t5-;/m0./s1 |
| Standard InChI Key | ITYKBOIQLYMDTI-JEDNCBNOSA-N |
| Isomeric SMILES | C1C[C@@H](CNC1)N.Cl |
| Canonical SMILES | C1CC(CNC1)N.Cl |
Introduction
Chemical Identity and Structure
(R)-Piperidin-3-amine hydrochloride is a chiral amine featuring a piperidine ring structure with an amino group at the 3-position in the R configuration. The compound exists in both monohydrochloride and dihydrochloride forms, with the dihydrochloride form being more commonly reported in chemical databases and literature. The dihydrochloride form has the molecular formula C₅H₁₄Cl₂N₂, representing the piperidine structure with two hydrogen chloride molecules .
The basic structure consists of a six-membered piperidine ring with an amino group at the 3-position. The stereochemistry at the 3-position is critical, as the R configuration provides specific biological activity that differs from its S enantiomer. This chirality makes the compound particularly valuable in stereoselective synthesis applications.
Physical State and Appearance
The compound typically appears as a white to tan crystalline powder in its pure form . It is known to be hygroscopic, requiring storage under inert atmospheric conditions to maintain its stability and purity .
Physicochemical Properties
The physicochemical properties of (R)-Piperidin-3-amine dihydrochloride are essential for understanding its behavior in various chemical environments and applications. Table 1 summarizes the key physical and chemical properties of the compound.
Table 1: Physicochemical Properties of (R)-Piperidin-3-amine Dihydrochloride
The compound has a relatively high melting point characteristic of hydrochloride salts, indicating strong ionic interactions in the crystal structure. Its slight solubility in polar solvents like water and methanol is consistent with its ionic nature . The optical rotation value confirms its chiral properties and can be used to assess enantiomeric purity .
Nomenclature and Synonyms
The compound is known by numerous synonyms in chemical databases and literature. This variety of naming conventions reflects its importance in different chemical contexts and applications. Table 2 presents the most common alternative names for the compound.
Table 2: Synonyms for (R)-Piperidin-3-amine Dihydrochloride
Preparation Methods
Several methods for synthesizing (R)-Piperidin-3-amine hydrochloride have been reported in the literature, with approaches varying in starting materials, stereoselectivity, and efficiency. The following subsections detail the most significant preparation routes.
Chiral Resolution Method
One documented preparation method involves chiral resolution of racemic 3-piperidine amide using D-mandelic acid as the resolving agent :
a) The process begins with the reaction of D-mandelic acid and racemic 3-piperidine amide in an organic solvent (such as methyl tert-butyl ether and isopropanol) at 30-80°C for 5-12 hours.
b) This reaction produces a precipitate of D-mandelic acid and (R)-3-piperidine amide organic salt, which is filtered to obtain the D-mandelic acid organic salt of (R)-3-piperidine amide .
c) The pH of the D-mandelic acid and (R)-3-piperidine amide organic salt in a mixed solution of alcohol and water is adjusted to 10-11 with inorganic agents.
d) The solution is then reacted with pivaloyl chloride at 0-30°C for 5-12 hours.
e) After reaction completion, the product is extracted with an organic solvent, dried, and concentrated to obtain (R)-N-pivaloyl-3-piperidine amide .
The specific example described in the patent yielded 26.7 grams of (R)-3-piperidine amide D-mandelic acid organic salt with a yield of 42.0% .
Curtius Rearrangement Method
Another synthesis route involves the Curtius rearrangement of piperidine-3-carboxylic acid derivatives:
a) The process begins with piperidine-3-carboxylic acid hydrazide as the starting material.
b) This is transformed into piperidine-3-carbonyl azide by reacting with a nitrite in the presence of an acid.
c) The piperidine-3-carbonyl azide undergoes a Curtius rearrangement in the presence of water and an acid.
d) This rearrangement involves elimination of nitrogen gas from the acyl azide and rearrangement to the corresponding isocyanate.
e) Hydrolysis and decarboxylation of the isocyanate then yields 3-aminopiperidine .
A key advantage of this method is that steps b and c are performed without isolation of the intermediate piperidine-3-carbonyl azide, improving efficiency and safety of the process .
Applications and Significance
Pharmaceutical Intermediates
(R)-Piperidin-3-amine hydrochloride serves as a key intermediate in the synthesis of several pharmaceutical compounds. It is particularly noted as an intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as linagliptin and alogliptin, which are used in the treatment of type 2 diabetes . The specific stereochemistry of the compound is crucial for the biological activity of these pharmaceutical end products.
Research Applications
Pricing varies significantly based on quantity, purity, and supplier, with larger quantities generally offering better value per gram. The availability from multiple suppliers indicates the compound's commercial importance in chemical research and pharmaceutical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume